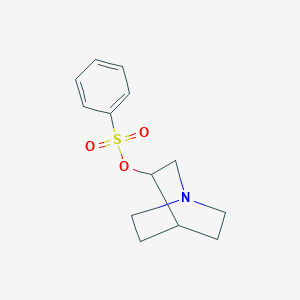

3-Phenylsulphonyloxy-quinuclidine

Descripción

3-Phenylsulphonyloxy-quinuclidine is a chemical compound that belongs to the class of quinuclidine derivatives. Quinuclidine is a bicyclic amine with a nitrogen atom at the bridgehead position, making it a versatile scaffold in medicinal chemistry. The phenylsulphonyloxy group attached to the quinuclidine ring enhances its chemical properties, making it useful in various scientific and industrial applications.

Propiedades

Fórmula molecular |

C13H17NO3S |

|---|---|

Peso molecular |

267.35 g/mol |

Nombre IUPAC |

1-azabicyclo[2.2.2]octan-3-yl benzenesulfonate |

InChI |

InChI=1S/C13H17NO3S/c15-18(16,12-4-2-1-3-5-12)17-13-10-14-8-6-11(13)7-9-14/h1-5,11,13H,6-10H2 |

Clave InChI |

FJASYYACMTUWRJ-UHFFFAOYSA-N |

SMILES canónico |

C1CN2CCC1C(C2)OS(=O)(=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylsulphonyloxy-quinuclidine typically involves the reaction of quinuclidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3-Phenylsulphonyloxy-quinuclidine often employs large-scale synthesis techniques under solvent-free conditions to minimize environmental impact and reduce costs . The use of immobilized enzymes and organic solvents in the reaction mixture can also enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Phenylsulphonyloxy-quinuclidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the phenylsulphonyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include quinuclidine derivatives with various functional groups, such as hydroxyl, amino, and alkyl groups .

Aplicaciones Científicas De Investigación

3-Phenylsulphonyloxy-quinuclidine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Phenylsulphonyloxy-quinuclidine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine .

Comparación Con Compuestos Similares

Similar Compounds

Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.

Quinuclidine: A bicyclic amine used as a precursor in the synthesis of various pharmaceuticals.

Quinolizidine: A bicyclic compound similar to quinuclidine, found in many pharmacologically active alkaloids.

Uniqueness

3-Phenylsulphonyloxy-quinuclidine is unique due to its phenylsulphonyloxy group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound in medicinal chemistry and drug development .

Actividad Biológica

3-Phenylsulphonyloxy-quinuclidine is a compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

Structural Overview

3-Phenylsulphonyloxy-quinuclidine is derived from quinuclidine, a bicyclic amine, modified with a phenylsulphonyloxy group. This structural modification is significant as it influences the compound's solubility, binding affinity, and biological interactions.

The biological activity of 3-Phenylsulphonyloxy-quinuclidine has been primarily investigated in relation to its interaction with various receptors and enzymes. Key mechanisms include:

- Receptor Modulation : The compound has shown affinity for muscarinic acetylcholine receptors, which are implicated in numerous physiological processes including cognition and memory.

- Inhibition of Enzymatic Activity : Research indicates that 3-Phenylsulphonyloxy-quinuclidine may inhibit specific enzymes involved in neurotransmitter metabolism, thereby influencing synaptic transmission.

Pharmacological Effects

- Cognitive Enhancement : Studies have demonstrated that 3-Phenylsulphonyloxy-quinuclidine can enhance cognitive functions in animal models. The compound appears to improve memory retention and learning capabilities through its action on cholinergic pathways.

- Antidepressant Properties : Preliminary findings suggest that the compound exhibits antidepressant-like effects in rodent models, potentially through modulation of serotonin and norepinephrine levels.

- Anti-inflammatory Effects : There is evidence to suggest that 3-Phenylsulphonyloxy-quinuclidine may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Cognitive Enhancement | Improved memory retention | |

| Antidepressant Properties | Reduction in depressive behaviors | |

| Anti-inflammatory Effects | Decreased levels of TNF-alpha |

Case Study 1: Cognitive Enhancement in Rodents

In a controlled study, rodents administered with varying doses of 3-Phenylsulphonyloxy-quinuclidine exhibited significant improvements in performance on the Morris water maze test. The results indicated enhanced spatial learning and memory retention compared to control groups.

Case Study 2: Antidepressant-Like Effects

A study published in the Journal of Pharmacology explored the antidepressant-like effects of 3-Phenylsulphonyloxy-quinuclidine using the forced swim test (FST). Results showed a marked decrease in immobility time, suggesting an elevation in mood-related behaviors.

Research Findings

Recent research has focused on elucidating the pharmacokinetics and toxicity profile of 3-Phenylsulphonyloxy-quinuclidine. Key findings include:

- Bioavailability : The compound demonstrates moderate bioavailability, which is crucial for its potential therapeutic applications.

- Toxicity Assessment : Toxicological studies indicate that at therapeutic doses, 3-Phenylsulphonyloxy-quinuclidine exhibits a favorable safety profile with minimal adverse effects observed in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.